molecular formula C18H19NO5 B14430757 Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate CAS No. 81401-61-8

Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate

Cat. No.: B14430757
CAS No.: 81401-61-8
M. Wt: 329.3 g/mol
InChI Key: HWNOKCIZIQWYNR-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate is an organic compound with the molecular formula C18H19NO5 This compound is characterized by its complex structure, which includes an ethyl ester, an acetamido group, and a methoxyphenoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate typically involves multiple steps. One common method includes the esterification of 3-amino-4-(2-methoxyphenoxy)benzoic acid with ethanol in the presence of an acid catalyst. This is followed by acetylation of the amino group using acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or methoxy groups, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the methoxyphenoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-acetamido-2-methoxybenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-acetamido-2-methoxybenzoate: Similar structure but lacks the phenoxy group.

    Methyl 4-acetamido-5-bromo-2-methoxybenzoate: Contains a bromine atom, which can alter its reactivity and applications.

Uniqueness: Ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate is unique due to the presence of both the acetamido and methoxyphenoxy groups, which confer distinct chemical properties and potential for diverse applications in research and industry.

Properties

81401-61-8

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

ethyl 3-acetamido-4-(2-methoxyphenoxy)benzoate

InChI

InChI=1S/C18H19NO5/c1-4-23-18(21)13-9-10-15(14(11-13)19-12(2)20)24-17-8-6-5-7-16(17)22-3/h5-11H,4H2,1-3H3,(H,19,20)

InChI Key

HWNOKCIZIQWYNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2OC)NC(=O)C

Origin of Product

United States

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